molecular formula C4H6Cl2O2S B14469812 Ethene, 1,1-dichloro-2-(ethylsulfonyl)- CAS No. 70350-25-3

Ethene, 1,1-dichloro-2-(ethylsulfonyl)-

Cat. No.: B14469812
CAS No.: 70350-25-3
M. Wt: 189.06 g/mol
InChI Key: YWTIAAMGTYSBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is an organic compound with the molecular formula C4H6Cl2O2S. This compound contains a combination of chlorine, ethylsulfonyl, and ethene groups, making it a unique chemical entity. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- typically involves the reaction of ethene with chlorinating agents in the presence of ethylsulfonyl chloride. The reaction conditions often include a controlled temperature environment and the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the compound. The use of advanced reactors and continuous monitoring of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethene, 1,1-dichloro-2-(ethylsulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of chlorinated or sulfonated derivatives.

Scientific Research Applications

Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethene, 1,1-dichloro-: This compound is similar in structure but lacks the ethylsulfonyl group.

    Ethane, 1,2-dichloro-: This compound has a similar chlorinated ethane structure but differs in the position of chlorine atoms.

Uniqueness

Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is unique due to the presence of both chlorine and ethylsulfonyl groups. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

70350-25-3

Molecular Formula

C4H6Cl2O2S

Molecular Weight

189.06 g/mol

IUPAC Name

1,1-dichloro-2-ethylsulfonylethene

InChI

InChI=1S/C4H6Cl2O2S/c1-2-9(7,8)3-4(5)6/h3H,2H2,1H3

InChI Key

YWTIAAMGTYSBLF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C=C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.